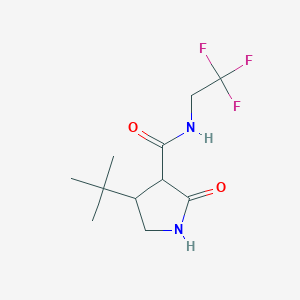
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” is likely a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a common functional group in organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoroethyl group could make the compound more electronegative and polar .Scientific Research Applications
Synthesis and Polymer Applications
Research has focused on the synthesis of novel polyamides and their properties, highlighting the interest in modified pyrrolidine compounds for materials science. For instance, studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol have demonstrated the potential of these compounds to form noncrystalline, transparent, flexible, and tough films with high thermal stability. This suggests that similar compounds, such as 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide, could have applications in developing advanced polymeric materials with desirable physical and thermal properties (Hsiao et al., 2000).
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrrolidine derivatives have been explored for their potential as bioactive molecules. For example, the enantioselective synthesis of disubstituted pyrrolidines via nitrile anion cyclization has been described, showcasing the utility of pyrrolidine structures in synthesizing compounds with potential pharmaceutical applications (Chung et al., 2005). This suggests that the specific modifications present in this compound could be relevant for the development of new drugs or bioactive molecules.
Mechanism of Action
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)6-4-15-8(17)7(6)9(18)16-5-11(12,13)14/h6-7H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSZCBDNXOVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)
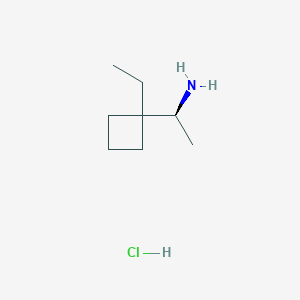
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
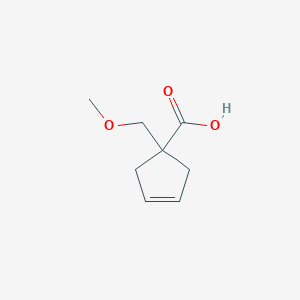
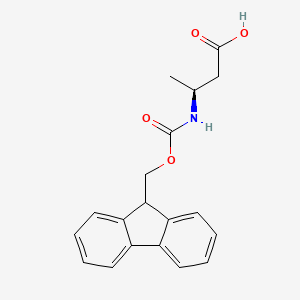

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

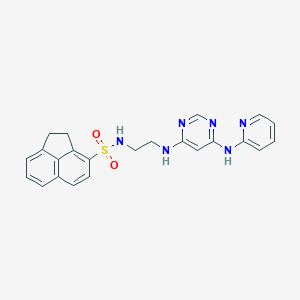
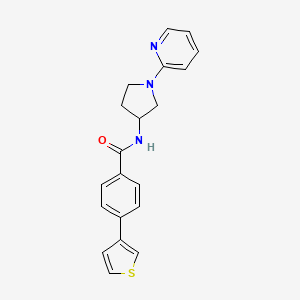
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

